Quinolin-6-ylmethanesulfonylchloride
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Overview
Description
Quinolin-6-ylmethanesulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-6-ylmethanesulfonylchloride typically involves the reaction of quinoline derivatives with methanesulfonyl chloride. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Quinolin-6-ylmethanesulfonylchloride has several scientific research applications:
Mechanism of Action
The mechanism of action of quinolin-6-ylmethanesulfonylchloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure in many bioactive molecules with applications in antimalarial and antimicrobial therapies.
Quinolone: Known for its antibacterial properties and used in the treatment of various infections.
Quinoline-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Quinolin-6-ylmethanesulfonylchloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |
InChI Key |
CZTLBFHHHAUVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CS(=O)(=O)Cl)N=C1 |
Origin of Product |
United States |
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